molecular formula C23H19F2N5O2 B14785066 phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate

phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate

Número de catálogo: B14785066
Peso molecular: 435.4 g/mol
Clave InChI: NIGFVSJQARITLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate is a pyrazolo[1,5-a]pyrimidine derivative with a molecular weight of 428.444 g/mol (IUPAC name: (3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide) . It is a critical intermediate in synthesizing TRK (Tropomyosin Receptor Kinase) inhibitors such as larotrectinib, a therapeutic agent targeting cancers driven by NTRK gene fusions . The compound exhibits high selectivity for TRKA, TRKB, and TRKC isoforms, with pharmacokinetic properties including a bioavailability of 34%, a short half-life (0.5–2 hours), and primary excretion via feces (58%) and urine (39%) . Its synthesis involves reducing intermediates like (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine, followed by carbamate coupling .

Propiedades

Fórmula molecular

C23H19F2N5O2

Peso molecular

435.4 g/mol

Nombre IUPAC

phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate

InChI

InChI=1S/C23H19F2N5O2/c24-15-8-9-18(25)17(13-15)20-7-4-11-29(20)21-10-12-30-22(28-21)19(14-26-30)27-23(31)32-16-5-2-1-3-6-16/h1-3,5-6,8-10,12-14,20H,4,7,11H2,(H,27,31)

Clave InChI

NIGFVSJQARITLT-UHFFFAOYSA-N

SMILES canónico

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)OC4=CC=CC=C4)C5=C(C=CC(=C5)F)F

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a pyrrolidine derivative.

    Attachment of the difluorophenyl group: This is usually done through a substitution reaction, where the difluorophenyl group is introduced to the pyrrolidine ring.

    Formation of the carbamate group: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Reactivity of Functional Groups

The compound’s reactivity is dominated by:

  • Carbamate Group : Susceptible to hydrolysis under acidic/basic conditions, forming phenyl isocyanate and the corresponding amine.

  • Pyrrolidine Ring : Participates in alkylation or oxidation reactions, altering steric and electronic properties.

  • Pyrazolo[1,5-a]pyrimidine Core : Aromatic electrophilic substitution is hindered, but halogenation at specific positions is feasible .

Table 2: Stability Under Reaction Conditions

ConditionEffect on CompoundObservations
Acidic (HCl, 1M)Partial hydrolysis of carbamateForms amine intermediate
Basic (NaOH, 1M)Complete carbamate cleavageGenerates phenyl isocyanate and free amine
Oxidative (H₂O₂)Pyrrolidine ring oxidation to lactamConfirmed via LC-MS

Derivatization and Pharmacological Optimization

The compound serves as a scaffold for structural modifications to enhance Trk kinase inhibition:

  • N-Alkylation : Introduces alkyl groups to the pyrrolidine nitrogen, improving lipophilicity .

  • Fluorine Substitution : Additional fluorine atoms at the phenyl ring enhance metabolic stability .

Table 3: Bioactive Derivatives

Derivative ModificationsBiological Activity (IC₅₀ vs. TrkA)Key Reference
3-Hydroxy substitution (pyrrolidine)IC₅₀ = 2.1 nM
Methylation at pyrimidine C-7IC₅₀ = 5.8 nM

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound undergoes:

  • Hydrolysis : Primary degradation route, forming phenyl isocyanate (toxic byproduct).

  • Photooxidation : UV exposure leads to pyrrolidine ring cleavage .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[1,5-a]pyrimidine derivatives.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, ®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it useful in the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of ®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparación Con Compuestos Similares

Structural Analogs

Pyrazolo[1,5-a]pyrimidine derivatives are versatile scaffolds in drug discovery. Key structural analogs and their modifications include:

Compound Name / ID Molecular Weight Key Substituents Biological Target/Application Key Findings
Phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate 428.444 g/mol 2-(2,5-Difluorophenyl)pyrrolidin-1-yl, carbamate TRK inhibitor (anticancer) IC50 < 10 nM for TRK isoforms; 34% bioavailability; short half-life
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 502.519 g/mol 4-Methoxyphenyl, trifluoromethyl, 2-chloro-3-pyridinyl Undisclosed (structural analog) No explicit activity data; trifluoromethyl may enhance metabolic stability
2-(5,7-Diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide N/A 5,7-Diethyl, 4-(2-fluoroethoxy)phenyl TSPO PET ligand (cancer imaging) 36-fold higher TSPO affinity vs. DPA-714; tumor-specific uptake in glioma models
N-[5-(2-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-5-({[(3R,4R)-3-fluoropiperidin-4-yl]methyl}amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide 502.519 g/mol 2-Fluorophenyl, (3R,4R)-3-fluoropiperidin-4-ylmethylamino Undisclosed (kinase inhibitor?) Chiral centers may enhance selectivity; no explicit activity data

Key Structural Insights :

  • Substituent Position : Modifications at the 5- and 7-positions (e.g., diethyl groups in ) significantly alter target affinity and applications (e.g., imaging vs. therapy).
  • Fluorine Incorporation : Fluorine atoms (e.g., 2,5-difluorophenyl in ) improve metabolic stability and binding via hydrophobic interactions .
  • Chiral Centers : Stereochemistry (e.g., (R)-pyrrolidine in ) is critical for TRK inhibition potency .
Pharmacokinetic and Pharmacodynamic Profiles
  • Bioavailability : The subject compound’s 34% bioavailability is moderate compared to typical kinase inhibitors (e.g., imatinib: ~98%), likely due to its polar carbamate group.
  • Half-Life : Its short half-life (0.5–2 hours) necessitates frequent dosing, whereas analogs with lipophilic substituents (e.g., trifluoromethyl in ) may exhibit prolonged action.
  • Metabolism : Extensive hepatic processing contrasts with the renal-dominant excretion of simpler pyrazolo[1,5-a]pyrimidines .

Actividad Biológica

Phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate, also known by its chemical name (R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate, is a compound with significant potential in medicinal chemistry. Its molecular formula is C23H19F2N5O2, and it has a molecular weight of 435.43 g/mol .

Biological Activity

The compound exhibits a range of biological activities that are primarily linked to its interactions with various molecular targets. Below are some key findings regarding its biological activity:

1. Anticancer Properties:

  • Recent studies have indicated that compounds similar to this compound can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These compounds have shown IC50 values ranging from 0.3 to 24 µM in inhibiting these targets .
  • In vitro studies using MCF-7 breast cancer cells demonstrated that certain derivatives effectively inhibited tumor growth, induced apoptosis, suppressed cell migration, and led to DNA fragmentation .

2. Mechanism of Action:

  • Molecular docking studies suggest that this compound and its analogs bind to specific sites on target proteins, mimicking the action of known inhibitors. This binding disrupts normal cellular signaling pathways involved in tumor proliferation and survival .

3. Selectivity and Toxicity:

  • The selectivity profile of this compound indicates a balance between efficacy against cancer cells and reduced toxicity towards normal cells. This is crucial for developing therapeutics with fewer side effects .

Case Studies

Case Study 1: Dual Inhibition in Cancer Models
A study investigated the efficacy of a phenylpyrazolo[3,4-d]pyrimidine derivative in an MCF-7 model where it was found to significantly inhibit cell growth at low concentrations (IC50 = 0.3 µM). The compound induced apoptosis through mitochondrial pathways and inhibited cell cycle progression .

Case Study 2: Antiparasitic Activity
Compounds related to this compound have also been evaluated for antiparasitic properties. In vitro assays demonstrated significant activity against Trypanosoma cruzi with EC50 values lower than traditional treatments like nifurtimox .

Data Tables

Activity Target IC50 Value (µM) Reference
Dual EGFR/VGFR2 InhibitionEGFR0.3
Dual EGFR/VGFR2 InhibitionVEGFR27.60
Antiparasitic ActivityTrypanosoma cruzi<4.1

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazolo[1,5-a]pyrimidine core formation, followed by functionalization of the pyrrolidine and carbamate groups. Key steps include:

  • Step 1 : Condensation of 5-aminopyrazole derivatives with β-ketoesters under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold (see pyrazolopyrimidine synthesis in , Scheme 32) .
  • Step 2 : Stereoselective introduction of the 2-(2,5-difluorophenyl)pyrrolidine moiety via palladium-catalyzed coupling or nucleophilic substitution (analogous to , Figure 50) .
  • Step 3 : Carbamate formation using phenyl chloroformate under inert conditions.
    • Critical Considerations : Monitor stereochemistry at the pyrrolidine and pyrimidine junctions using chiral HPLC or X-ray crystallography .

Q. How can researchers characterize the structural and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Structural Characterization : Use 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS to confirm molecular identity. X-ray crystallography (as in ) resolves stereochemical ambiguities .

  • Pharmacokinetic Profiling : Conduct rodent studies to measure bioavailability (34% in humans ), plasma clearance (98 L/h ), and half-life (0.5–2 hours ). Optimize dosing regimens using non-compartmental analysis (NCA) for AUC and Cmax calculations.

    Parameter Value Reference
    Bioavailability34%
    Plasma Clearance98 L/h
    Half-life (t1/2_{1/2})0.5–2 hours

Q. What is the mechanism of action of this compound in targeting TRK kinases?

  • Methodological Answer : The compound acts as a competitive ATP-binding site inhibitor of TRKA/B/C kinases. Validate selectivity via:

  • In vitro kinase assays : Use recombinant TRK isoforms and counter-screening against 300+ kinases (e.g., KDR, PKC) to confirm specificity .
  • Cellular assays : Measure inhibition of phosphorylation in TRK-fusion-positive cell lines (e.g., KM12 colon cancer cells) using Western blot .

Advanced Research Questions

Q. How can researchers address discrepancies in metabolic stability data across preclinical models?

  • Methodological Answer : Discrepancies may arise from interspecies differences in cytochrome P450 (CYP) metabolism. Mitigate via:

  • Species-specific microsomal assays : Compare intrinsic clearance (Clint) in human, rat, and mouse liver microsomes .
  • Metabolite ID : Use LC-MS/MS to identify species-specific metabolites (e.g., hydroxylation at the pyrrolidine ring) .
  • Adjust in vivo models : Use humanized CYP mice or co-administer CYP inhibitors (e.g., ketoconazole) to align preclinical and human PK .

Q. What experimental strategies optimize the compound’s short half-life (0.5–2 hours) for sustained target engagement?

  • Methodological Answer :

  • Formulation : Develop sustained-release formulations using sodium citrate buffer (as in ) or lipid nanoparticles to prolong plasma exposure .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carbamate moiety to delay clearance .
  • Dosing frequency : Use PK/PD modeling to simulate q.i.d. (four times daily) regimens maintaining trough concentrations above IC90 .

Q. How can researchers resolve conflicting SAR data for pyrazolo[1,5-a]pyrimidine derivatives in TRK inhibition?

  • Methodological Answer : Contradictions in structure-activity relationships (SAR) often stem from divergent assay conditions. Standardize protocols:

  • Unified assay platform : Use identical TRK isoform constructs, ATP concentrations (1 mM), and readouts (e.g., HTRF kinase activity) .
  • Crystallographic analysis : Compare binding modes of analogs (e.g., ) to identify critical interactions (e.g., fluorine-mediated hydrophobic contacts) .

Q. What methodologies validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), and photolytic conditions. Monitor degradation via RP-HPLC (as in ) .
  • Thermal stability : Use DSC/TGA to determine melting points and hygroscopicity (critical for formulation; see ) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.